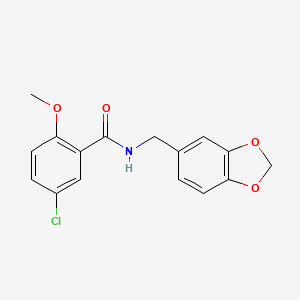
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide, also known as BMD-315 or BMD-31543, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMD-315 is known for its ability to modulate the activity of certain enzymes and receptors, which makes it an attractive candidate for the development of new therapeutic agents.
作用機序
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme or receptor and modulating its activity. For example, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of HDACs by binding to the zinc ion in the catalytic site. It has also been shown to inhibit the activity of MMPs by binding to the zinc ion in the active site. In addition, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been shown to act as a partial agonist of CBRs, which means it can activate or inhibit the receptor depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide depend on the target enzyme or receptor being modulated. For example, inhibition of HDACs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can lead to increased acetylation of histones, which can alter gene expression patterns and affect cell proliferation and differentiation. Inhibition of MMPs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can lead to decreased extracellular matrix degradation, which can affect tissue remodeling and cell migration. Activation or inhibition of CBRs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can affect various physiological processes, including pain, mood, and appetite.
実験室実験の利点と制限
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is its specificity towards certain enzymes and receptors, which makes it a valuable tool for studying their functions and developing new therapeutic agents. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is its relatively low potency compared to other compounds targeting the same enzymes or receptors. This can make it difficult to achieve the desired biological effects at lower concentrations, which can affect the interpretation of the results.
将来の方向性
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide. One direction is to improve its potency and selectivity towards certain enzymes or receptors, which can enhance its potential as a therapeutic agent. Another direction is to study its effects on other physiological processes and diseases, such as inflammation, cardiovascular diseases, and neurodegenerative disorders. Finally, another direction is to develop new derivatives of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide with improved properties, such as better pharmacokinetics and bioavailability.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-methanol in the presence of a base to form the benzamide derivative. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to modulate the activity of several enzymes and receptors, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cannabinoid receptors (CBRs). HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. MMPs are enzymes that play a crucial role in tissue remodeling and are involved in various pathological conditions, such as cancer metastasis and arthritis. CBRs are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-13-5-3-11(17)7-12(13)16(19)18-8-10-2-4-14-15(6-10)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFOEMRTJXTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)

![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)

![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)